molecular formula C7H7ClIN B15226604 4-Chloro-3-iodo-2,6-dimethylpyridine

4-Chloro-3-iodo-2,6-dimethylpyridine

Cat. No.: B15226604
M. Wt: 267.49 g/mol
InChI Key: WZUMGRAUJYYNLI-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-2,6-dimethylpyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine and iodine substituents at the 4th and 3rd positions, respectively, and two methyl groups at the 2nd and 6th positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodo-2,6-dimethylpyridine typically involves the halogenation of 2,6-dimethylpyridine. One common method includes the following steps:

    Chlorination: 2,6-dimethylpyridine is chlorinated using phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 4th position.

    Iodination: The chlorinated product is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), to introduce the iodine atom at the 3rd position.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodo-2,6-dimethylpyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and iodine substituents can be replaced by nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-3-iodo-2,6-dimethylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Material Science: It is used in the preparation of materials with specific electronic or optical properties.

    Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-2,6-dimethylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to exert its effects. The molecular pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2,6-dimethylpyridine: Lacks the iodine substituent at the 3rd position.

    3-Iodo-2,6-dimethylpyridine: Lacks the chlorine substituent at the 4th position.

    2,6-Dimethylpyridine: Lacks both chlorine and iodine substituents.

Uniqueness

4-Chloro-3-iodo-2,6-dimethylpyridine is unique due to the presence of both chlorine and iodine substituents, which can influence its reactivity and applications. The combination of these substituents can enhance its utility in specific chemical reactions, such as coupling reactions, and its potential as an intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C7H7ClIN

Molecular Weight

267.49 g/mol

IUPAC Name

4-chloro-3-iodo-2,6-dimethylpyridine

InChI

InChI=1S/C7H7ClIN/c1-4-3-6(8)7(9)5(2)10-4/h3H,1-2H3

InChI Key

WZUMGRAUJYYNLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)I)Cl

Origin of Product

United States

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